molecular formula C10H6F3O2- B10931943 (2E)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate

(2E)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate

Cat. No.: B10931943
M. Wt: 215.15 g/mol
InChI Key: LRCGBYKAMMMBJQ-YVMONPNESA-M
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Description

(E)-1,1-Difluoro-4-(4-fluorophenyl)-4-oxo-2-buten-2-olate is a chemical compound characterized by the presence of fluorine atoms and a buten-2-olate structure

Preparation Methods

The synthesis of (E)-1,1-Difluoro-4-(4-fluorophenyl)-4-oxo-2-buten-2-olate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the use of fluorinated precursors and a series of chemical reactions to introduce the fluorine atoms and form the buten-2-olate structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

(E)-1,1-Difluoro-4-(4-fluorophenyl)-4-oxo-2-buten-2-olate undergoes various chemical reactions, including:

Scientific Research Applications

(E)-1,1-Difluoro-4-(4-fluorophenyl)-4-oxo-2-buten-2-olate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of (E)-1,1-Difluoro-4-(4-fluorophenyl)-4-oxo-2-buten-2-olate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and buten-2-olate structure allow it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

(E)-1,1-Difluoro-4-(4-fluorophenyl)-4-oxo-2-buten-2-olate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H6F3O2-

Molecular Weight

215.15 g/mol

IUPAC Name

(Z)-4,4-difluoro-1-(4-fluorophenyl)-3-oxobut-1-en-1-olate

InChI

InChI=1S/C10H7F3O2/c11-7-3-1-6(2-4-7)8(14)5-9(15)10(12)13/h1-5,10,14H/p-1/b8-5-

InChI Key

LRCGBYKAMMMBJQ-YVMONPNESA-M

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C(=O)C(F)F)/[O-])F

Canonical SMILES

C1=CC(=CC=C1C(=CC(=O)C(F)F)[O-])F

Origin of Product

United States

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